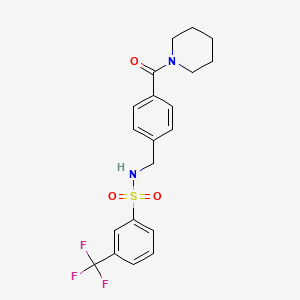
N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide” appears to contain several functional groups, including a piperidine ring, a carbonyl group, a benzyl group, a trifluoromethyl group, and a benzenesulfonamide group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine ring attached to the benzyl group via a carbonyl linkage. The benzenesulfonamide group would be attached to the benzyl group, and the trifluoromethyl group would be attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar sulfonamide and carbonyl groups in this compound could increase its solubility in polar solvents .科学的研究の応用
Glycosylation Enhancers
The compound N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is related to a class of chemicals that can significantly enhance the synthesis of glycosides. Research indicates that 1-benzenesulfinyl piperidine, when used in conjunction with trifluoromethanesulfonic anhydride, forms a potent thiophile for activating thioglycosides. This method facilitates the low-temperature conversion of thioglycosides to glycosyl triflates, which are then rapidly transformed into glycosides with good yield and selectivity (Crich & Smith, 2001).
Carbonic Anhydrase Inhibitors
Another significant area of research application for sulfonamide-based compounds, similar to this compound, is their role as carbonic anhydrase inhibitors. Studies have shown that benzenesulfonamides incorporating various moieties, such as aroylhydrazone and piperidinyl, exhibit potent inhibition of human carbonic anhydrase isozymes, including those associated with tumor cells. These inhibitors display low nanomolar activity and could be relevant for the development of anticancer agents (Alafeefy et al., 2015).
Cholinesterase Inhibitors
Further studies highlight the potential of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives as cholinesterase inhibitors. These compounds have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurodegenerative diseases. This suggests their potential application in treating conditions such as Alzheimer's disease (Khalid, 2012).
Phospholipase A2 Inhibitors
Sulfonamides bearing the piperidine nucleus have also been explored for their inhibitory effects on membrane-bound phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. Compounds with specific structural features have demonstrated potent inhibitory activity, suggesting their utility in developing anti-inflammatory agents (Oinuma et al., 1991).
Antioxidant and Enzyme Inhibition
Further research into sulfonamides incorporating triazine moieties has revealed their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These findings indicate potential applications in managing oxidative stress and diseases associated with enzyme dysregulation (Lolak et al., 2020).
特性
IUPAC Name |
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-5-4-6-18(13-17)29(27,28)24-14-15-7-9-16(10-8-15)19(26)25-11-2-1-3-12-25/h4-10,13,24H,1-3,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPIJCVCGFIQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)
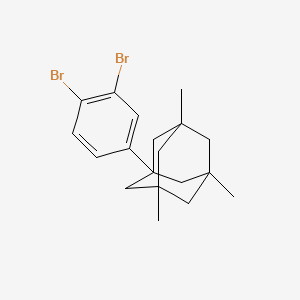
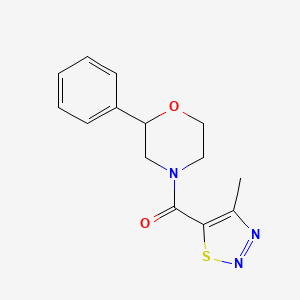
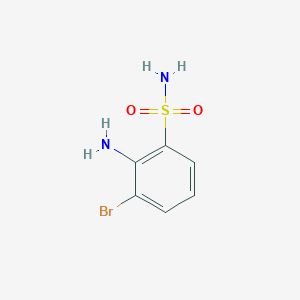
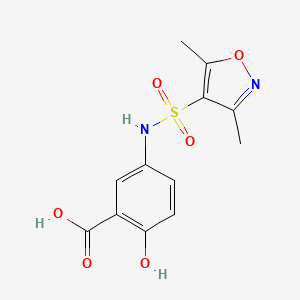
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2994658.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2994659.png)
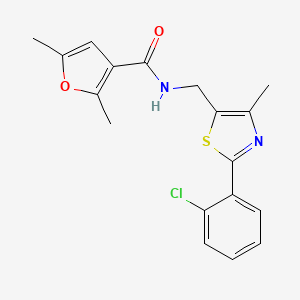
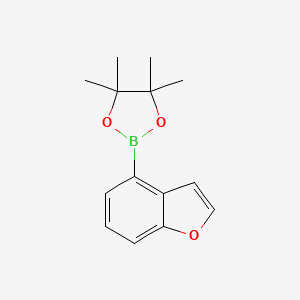
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)


![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)